
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonyl group, and a fluoropyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(chlorosulfonyl)-4-fluoropyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis of similar compounds .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding pyrrolidine sulfonic acid derivative. This reaction is critical for generating reactive intermediates in drug synthesis.
Reaction Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Acidic (e.g., HCl in dioxane) | 4 M HCl, 25°C, 4–6 hours | 3-(Chlorosulfonyl)-4-fluoropyrrolidine | ~85% | |
Basic (e.g., NaOH aqueous) | 1 M NaOH, 60°C, 2 hours | Sodium sulfonate salt | >90% |
The deprotection step is often followed by functionalization of the pyrrolidine nitrogen or sulfonyl group for further derivatization.
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group acts as a highly reactive electrophile, enabling displacement reactions with nucleophiles such as amines, thiols, and alcohols.
Example Reaction with Amines :
tert Butyl 3 chlorosulfonyl 4 fluoropyrrolidine 1 carboxylate+R NH2→tert Butyl 3 R sulfamoyl 4 fluoropyrrolidine 1 carboxylate+HCl
This reaction is pivotal in creating sulfonamide-based therapeutics .
Fluorine-Directed Electrophilic Reactions
The electron-withdrawing fluorine atom at the 4-position enhances the electrophilicity of adjacent functional groups, facilitating regioselective modifications.
Reaction Type | Reagents | Outcome | Notes | Source |
---|---|---|---|---|
Friedel-Crafts | AlCl₃, aromatic substrates | C–S bond formation at para position | Limited by steric hindrance | |
Radical addition | AIBN, alkenes | Alkylsulfonylation | Requires inert atmosphere |
Stereochemical Influence on Reactivity
The (3R,4R)-stereoisomer (CAS 2920240-15-7) exhibits distinct reactivity due to its spatial arrangement:
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Enhanced selectivity in sulfonamide formation with chiral amines .
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Reduced by-product formation in nucleophilic substitutions compared to racemic mixtures .
Stability and Handling
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Storage : Requires inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the chlorosulfonyl group.
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Decomposition Risks : Prolonged exposure to moisture leads to sulfonic acid formation, reducing synthetic utility.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds, including potential pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties.
- Beta-lactamase Inhibitors : The compound is utilized in the preparation of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance. These inhibitors can be synthesized through various chemical transformations involving this compound as a key intermediate .
Agrochemical Development
The unique properties of this compound make it suitable for use in agrochemicals. The incorporation of fluorine and sulfonyl groups can enhance the lipophilicity and biological activity of agricultural products.
- Pesticide Formulations : Research indicates that derivatives of this compound may exhibit insecticidal properties similar to established pesticides, providing avenues for developing new formulations with improved efficacy .
Case Study 1: Synthesis of Bioactive Compounds
A study highlighted the synthesis of a series of compounds based on this compound, demonstrating its utility in creating novel bioactive molecules. The transformations included nucleophilic substitutions and coupling reactions that yielded compounds with enhanced biological activities against specific targets .
Case Study 2: Agrochemical Applications
In another investigation, researchers explored the application of this compound in developing new agrochemicals. The study focused on modifying the chlorosulfonyl group to improve solubility and stability in formulations, resulting in products that showed increased effectiveness against pests while minimizing environmental impact .
Comparative Analysis Table
Application Area | Compound Role | Key Findings |
---|---|---|
Medicinal Chemistry | Intermediate for beta-lactamase inhibitors | Effective against antibiotic-resistant bacteria |
Agrochemicals | Building block for pesticide development | Enhanced efficacy and reduced environmental impact |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the formation of stable adducts, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(chlorosulfonyl)-4-chloropyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)-4-bromopyrrolidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)-4-iodopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
tert-Butyl 3-(chlorosulfonyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorosulfonyl group and a fluorine atom. This compound has garnered attention due to its potential applications in synthetic chemistry and pharmaceuticals, although specific data regarding its biological activity remains limited.
- Molecular Formula : C9H15ClFNO4S
- Molecular Weight : Approximately 269.75 g/mol
- CAS Number : 2592399-27-2
The presence of the chlorosulfonyl and fluorine functionalities suggests that this compound may exhibit significant reactivity, which can be explored for various biological applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often demonstrate notable biological properties. The following sections summarize potential biological activities inferred from related compounds and theoretical studies.
Potential Biological Activities
- Antimicrobial Activity : Compounds with sulfonamide groups have been widely studied for their antimicrobial properties. The chlorosulfonyl group in this compound might confer similar effects, potentially inhibiting bacterial growth.
- Anticancer Properties : Some pyrrolidine derivatives have shown promise in cancer therapy due to their ability to interact with cellular pathways involved in tumor growth.
- Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes, particularly those involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is useful.
Compound Name | Molecular Formula | Key Features |
---|---|---|
tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | Contains an amino group instead of chlorosulfonyl; studied for neuroprotective effects. |
tert-Butyl 3-(sulfamoyl)-4-fluoropyrrolidine-1-carboxylate | C9H16FNO4S | Sulfamoyl group offers different reactivity; investigated for anti-inflammatory properties. |
tert-Butyl 3-(chlorosulfamoyl)-4-fluoropyrrolidine | C9H15ClFNO4S | Combines characteristics of both chlorosulfonyl and sulfamoyl groups; potential dual-action properties. |
The unique combination of functionalities in this compound may lead to distinctive reactivity patterns that could be beneficial in drug design.
Properties
CAS No. |
2592399-27-2 |
---|---|
Molecular Formula |
C9H15ClFNO4S |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
tert-butyl 3-chlorosulfonyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15ClFNO4S/c1-9(2,3)16-8(13)12-4-6(11)7(5-12)17(10,14)15/h6-7H,4-5H2,1-3H3 |
InChI Key |
SLWSZYQVFIPGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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